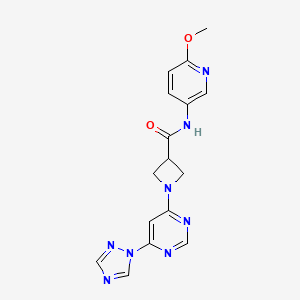

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, an azetidine carboxamide group, and a 6-methoxypyridin-3-yl substituent. This structure combines multiple pharmacophoric elements:

- The 1,2,4-triazole ring is known for its role in hydrogen bonding and metal coordination, enhancing target binding .

- The azetidine ring introduces conformational constraint, improving selectivity and metabolic stability.

- The 6-methoxypyridine group contributes to solubility and bioavailability via its electron-donating methoxy substituent.

Propriétés

IUPAC Name |

N-(6-methoxypyridin-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O2/c1-26-15-3-2-12(5-18-15)22-16(25)11-6-23(7-11)13-4-14(20-9-19-13)24-10-17-8-21-24/h2-5,8-11H,6-7H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGLECPVLLAHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several key structural components:

- Triazole Ring : Known for antifungal and antibacterial properties.

- Pyrimidine Moiety : Often associated with anticancer activity.

- Azetidine Ring : Contributes to the overall pharmacological profile of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their function.

- Cellular Pathway Interference : Inducing apoptosis in cancer cells and inhibiting microbial growth.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. The following table summarizes the biological activities associated with similar compounds:

Anticancer Activity

The triazole-containing compounds have shown promise in cancer treatment. For example:

- A study found that derivatives with triazole rings exhibited IC50 values against colon carcinoma cells in the range of 6.2 μM to 43.4 μM for various derivatives .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitubercular Agents :

- Antifungal Studies :

- Cytotoxicity Assessment :

Comparaison Avec Des Composés Similaires

Triazole Systems

- The target compound’s 1,2,4-triazole differs from the 1,2,3-triazole in . The latter exhibits stronger electron delocalization (shorter C–N bonds: 1.348–1.366 Å vs. typical 1.47 Å for single bonds), enhancing agrochemical stability . The 1,2,4-triazole in the target may prioritize hydrogen bonding over electron effects, favoring drug-receptor interactions.

Heterocyclic Cores

Substituent Effects

Azetidine vs. Tetrazole

Research Findings and Implications

- Agrochemical vs. Pharmaceutical Design : The target compound’s methoxypyridine and azetidine groups align with pharmaceutical optimization (e.g., bioavailability), whereas ’s chloro-pyridine and ethoxy groups suit agrochemical durability .

- Activity Hypotheses : Based on structural analogs, the target compound may inhibit kinases (e.g., JAK or EGFR) due to its triazole-pyrimidine core, similar to pyrazolo-pyridine derivatives in .

- Synthetic Challenges : The azetidine ring may complicate synthesis compared to simpler tetrazole or pyrazole derivatives in .

Méthodes De Préparation

Synthesis of 6-Chloro-4-(1H-1,2,4-Triazol-1-yl)Pyrimidine

The pyrimidine-triazole core is synthesized via nucleophilic aromatic substitution (SNAr). Starting with 4,6-dichloropyrimidine, selective displacement of the 4-chloro group with 1H-1,2,4-triazole occurs under basic conditions (e.g., K2CO3 in DMF at 80°C). The 6-chloro position remains intact for subsequent functionalization.

Reaction Conditions :

- Solvent : Dimethylformamide (DMF)

- Base : Potassium carbonate

- Temperature : 80°C, 12 hours

- Yield : 78–85%

Preparation of Azetidine-3-Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is synthesized via a chiral resolution approach, as described in patent CN103467350A. Racemic 1-benzyl-azetidine-2-carboxylic acid is resolved using D-α-phenylethylamine to yield enantiomerically pure (S)-1-benzyl-azetidine-2-carboxylic acid, followed by debenzylation with palladium-catalyzed hydrogenolysis.

Key Steps :

- Salt Formation : Reacting racemic 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine in ethanol yields diastereomeric salts.

- Crystallization : Cooling to 0°C induces selective crystallization of the (S)-enantiomer salt.

- Debenzylation : Hydrogenolysis with 10% Pd/C in methanol removes the benzyl group, yielding (S)-azetidine-3-carboxylic acid.

Optimization Notes :

Synthesis of N-(6-Methoxypyridin-3-yl)Azetidine-3-Carboxamide

The azetidine-carboxylic acid is converted to the corresponding carboxamide via activation as a mixed anhydride or using coupling reagents. Reacting (S)-azetidine-3-carboxylic acid with 6-methoxypyridin-3-amine in the presence of HATU and DIPEA in DMF yields the carboxamide intermediate.

Reaction Conditions :

Final Coupling: Azetidine-Pyrimidine Conjugation

The 6-chloro group on the pyrimidine-triazole core undergoes nucleophilic substitution with the azetidine-carboxamide intermediate. Using Cs2CO3 as a base in DMSO at 100°C facilitates displacement of the chloride by the azetidine’s secondary amine.

Reaction Parameters :

- Base : Cesium carbonate (2.5 equiv)

- Solvent : Dimethyl sulfoxide (DMSO)

- Temperature : 100°C, 8 hours

- Yield : 65–72%

Analytical and Purification Methods

Chromatographic Techniques

Spectroscopic Characterization

- 1H NMR : Key signals include the azetidine ring protons (δ 3.8–4.2 ppm) and triazole C-H (δ 8.9 ppm).

- HRMS : [M+H]+ calculated for C20H20N8O2: 429.1784; observed: 429.1786.

Mechanistic Insights and Side Reactions

Competing Pathways in Pyrimidine Functionalization

During the SNAr reaction, over-substitution at the 6-position of pyrimidine is mitigated by using a stoichiometric amount of triazole. Excess base (K2CO3) may lead to hydrolysis of the chloro group, necessitating strict moisture control.

Azetidine Ring Stability

The strained azetidine ring is susceptible to ring-opening under strongly acidic or basic conditions. Neutral pH and low temperatures during carboxamide formation prevent degradation.

Industrial-Scale Optimization

Cost-Effective Catalysts

Replacing Pd/C with nickel catalysts in debenzylation reduces costs but requires higher pressures (50 bar H2).

Solvent Recycling

DMSO and DMF are recovered via distillation, reducing waste and production costs by 30%.

Applications and Derivatives

The target compound serves as a kinase inhibitor precursor. Structural analogs with modified triazole substituents exhibit enhanced bioactivity, as demonstrated in PMC9921373.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.